molecular formula C13H12O2S2 B1377200 Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate CAS No. 1432681-58-7

Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate

Cat. No.: B1377200
CAS No.: 1432681-58-7
M. Wt: 264.4 g/mol
InChI Key: SWNLXZYFEGPGEN-UHFFFAOYSA-N
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Description

Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C13H12O2S2 and a molecular weight of 264.37 g/mol It is characterized by the presence of a thiophene ring substituted with a benzylsulfanyl group and a carboxylate ester group

Scientific Research Applications

Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate has several applications in scientific research:

Future Directions

As for the future directions, while specific information for “Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate” is not available, thiophene derivatives are a subject of ongoing research due to their potential biological activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Preparation Methods

The synthesis of Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with benzyl mercaptan in the presence of a suitable catalyst, followed by esterification with methanol . The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Mechanism of Action

The mechanism of action of Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. The benzylsulfanyl group can enhance binding affinity by providing additional interaction sites, while the ester group can influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

Properties

IUPAC Name

methyl 5-benzylsulfanylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2S2/c1-15-13(14)11-7-8-12(17-11)16-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNLXZYFEGPGEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)SCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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